molecular formula C15H14ClNO3S B2866420 N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895467-58-0

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No.: B2866420
CAS No.: 895467-58-0
M. Wt: 323.79
InChI Key: QLLOACKXILORKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide is a chemical compound for research use only. It is not intended for human or veterinary diagnosis or treatment . Structurally, it is characterized by an acetamide core that is N-substituted with a benzyl group and C-substituted with a 4-chlorobenzenesulfonyl moiety. This structure is analogous to other researched N-benzyl sulfonamide acetamide derivatives . The presence of the sulfonamide group is a key structural feature seen in molecules studied for their potential to interact with biological targets, such as enzymes . Research applications for compounds of this class often involve their use as intermediates in organic synthesis and in the development of potential pharmacologically active substances . The mechanism of action for this specific compound is not fully established, but related sulfonamide-acetamide hybrids are investigated for their binding affinity and inhibitory effects on various enzymes . Researchers value this compound for its potential use in exploring small molecule-protein interactions and in medicinal chemistry programs . The synthesis of related acetamide compounds typically involves the reaction of a phenolic or amine starting material with a chloroacetamide derivative in the presence of a base like potassium carbonate . Always consult the safety data sheet before handling.

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLOACKXILORKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Benzyl-2-Chloroacetamide

The precursor N-benzyl-2-chloroacetamide is synthesized via acylation of benzylamine with chloroacetyl chloride. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., potassium carbonate) to neutralize HCl byproducts.

Reaction Conditions:

  • Solvent: THF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 0–25°C
  • Yield: >90%

Displacement with 4-Chlorobenzenesulfinate

The chloro group in N-benzyl-2-chloroacetamide is replaced by a 4-chlorobenzenesulfonyl moiety via nucleophilic substitution. Sodium 4-chlorobenzenesulfinate (generated from 4-chlorobenzenesulfonyl chloride) acts as the nucleophile.

Optimized Protocol:

  • Reagents:
    • N-Benzyl-2-chloroacetamide (1 equiv)
    • Sodium 4-chlorobenzenesulfinate (1.2 equiv)
  • Solvent: DMF or THF
  • Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv)
  • Temperature: 60–80°C, 12–24 h
  • Yield: 70–85%

Mechanistic Insight:
The reaction follows an Sₙ2 mechanism , where the sulfinate ion attacks the electrophilic α-carbon of the chloroacetamide. Polar aprotic solvents enhance nucleophilicity, while TBAI facilitates phase transfer.

Sulfonylation of Acetamide Intermediates

Preparation of 2-(4-Chlorobenzenesulfonyl)Acetic Acid

This intermediate is synthesized via sulfonation of sodium glycolate (Na⁺⁻OOC-CH₂-OH) with 4-chlorobenzenesulfonyl chloride. The hydroxyl group is replaced by the sulfonyl moiety under controlled conditions.

Reaction Conditions:

  • Solvent: Chloroform
  • Base: Pyridine (1.5 equiv)
  • Temperature: 0°C → 25°C, 6 h
  • Yield: 65–75%

Conversion to Acid Chloride and Amide Formation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by coupling with benzylamine:

$$
\text{2-(4-Chlorobenzenesulfonyl)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(4-Chlorobenzenesulfonyl)acetyl chloride} \xrightarrow{\text{Benzylamine}} \text{this compound}
$$

Key Parameters:

  • Acylation: SOCl₂ (3 equiv), reflux, 2 h
  • Coupling: Benzylamine (1.2 equiv), DCM, 0°C → 25°C
  • Overall Yield: 50–60%

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Sulfonylation Route
Reaction Steps 2 3
Overall Yield 70–85% 50–60%
Key Advantage High atom economy Modular sulfonyl group introduction
Limitation Requires anhydrous conditions Low yield in acid synthesis

Industrial-Scale Considerations

Patent US7163942B2 highlights the use of halogenated solvents (e.g., dichloroethane) for large-scale sulfonylation, enabling efficient heat management and byproduct removal. Critical factors include:

  • Purity of 4-Chlorobenzenesulfonyl Chloride: ≥98% (by GC-MS)
  • Catalyst Recycling: FeCl₃ in Friedel-Crafts steps reduces costs
  • Green Chemistry: Substitution of DMF with cyclopentyl methyl ether (CPME) improves sustainability

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30 min) accelerates the sulfinate substitution step, achieving yields comparable to thermal methods in 1/10th the time.

Enzymatic Sulfonylation

Lipase-catalyzed reactions (e.g., CAL-B) enable selective sulfonylation under mild conditions (pH 7.0, 35°C), though yields remain moderate (40–50%).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring, the nature of the sulfur-containing group (sulfonyl vs. sulfanyl), and additional functional groups.

Compound Name Substituent/Group Variation Molecular Weight (g/mol) Key Physicochemical Features
N-Benzyl-2-(4-chlorobenzenesulfonyl)acetamide 4-Cl-benzenesulfonyl 354.83* High polarity due to sulfonyl group; improved hydrogen bonding
N-Benzyl-2-[(4-chlorophenyl)sulfanyl]acetamide () 4-Cl-phenylsulfanyl 397.92 Sulfanyl group reduces polarity; increased lipophilicity
N-Benzyl-2-(2,6-dichlorophenoxy)acetamide () 2,6-Cl-phenoxy 340.22* Ether linkage enhances flexibility; chair conformation in cyclohexyl derivatives
KX2-391 () Pyridine-thiazole hybrid + morpholinoethoxy 461.54* Planar heterocycles improve kinase binding; GI₅₀ = 1.34 µM (Src kinase)
Benznidazole () 2-nitroimidazolyl 260.15 Nitroheterocycle confers antiparasitic activity; associated with neurotoxicity

*Calculated based on molecular formula.

Key Observations :

  • Sulfonyl vs.
  • Substituent Position: Dichloro-substitution (e.g., 2,6-dichlorophenoxy in ) induces steric effects, influencing crystal packing and solubility .
  • Heterocyclic Modifications : Pyridine or thiazole moieties () improve kinase inhibition but add synthetic complexity .
Anti-Inflammatory and Anticancer Potential
  • Indole-Based Analogs : Derivatives like N-benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide () exhibit IC₅₀ values of 4.73 ± 0.15 µM in anti-inflammatory assays, attributed to COX-2 inhibition .
  • KX2-391: The 4-fluorobenzylthiazolyl analog (8b) shows 64–71% cell proliferation inhibition in breast carcinoma (BT-20) at 50 µM, highlighting the role of fluorinated benzyl groups in enhancing activity .
  • Benznidazole : While effective against Chagas disease, its nitroimidazole core is associated with severe side effects (e.g., neuropathy), suggesting sulfonamide-based analogs may offer safer profiles .
Enzyme Inhibition
  • Aldose Reductase Inhibitors : (Z)-N-benzyl-2-{2,4-dioxo-5-(4-prop-2-yl-1-yloxyl)benzylidene)thiazolin-3-yl)}acetamide () demonstrates preferential solvation in PEG-water mixtures, critical for optimizing inhibitor solubility .

Biological Activity

N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C14H14ClNO3S
  • Molecular Weight : 303.78 g/mol
  • IUPAC Name : this compound

The compound's structure includes a benzyl group and a 4-chlorobenzenesulfonyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The binding affinity and specificity are influenced by the benzyl and chlorophenyl groups, which may play crucial roles in the inhibition of various biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies revealed cytotoxic effects against various cancer cell lines, including human melanoma (MM96L) and prostate cancer (DU145). The IC50 values were reported as follows:

Cell LineIC50 (µM)
Human melanoma (MM96L)72
Human prostate (DU145)51

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .

Case Studies

  • Study on Antibacterial Properties :
    A comprehensive study synthesized several derivatives of sulfonamide compounds, including this compound. The derivatives were screened for antibacterial activity against clinical isolates, with results indicating that modifications to the sulfonamide group enhanced efficacy against resistant strains .
  • Cytotoxicity Assessment :
    Another study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated dose-dependent cytotoxicity, suggesting potential use in cancer therapy .

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